![B1193400 PLX9486](/img/new.no-structure.jpg)
PLX9486
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PLX9486 is an orally bioavailable protein tyrosine kinase inhibitor of mutated forms of the tumor-associated antigen mast/stem cell factor receptor c-Kit (SCFR), with potential antineoplastic activity. Upon oral administration, c-Kit inhibitor this compound binds to and inhibits specific c-Kit mutants. This may result in an inhibition of tumor cell proliferation in cancer cell types that overexpress these c-Kit mutations. c-Kit, a transmembrane protein and receptor tyrosine kinase, is overexpressed in solid tumors and hematological malignancies; it plays a key role in the regulation of cell differentiation and proliferation.
科学研究应用
Introduction to PLX9486
This compound is a selective tyrosine kinase inhibitor designed to target mutations in the KIT gene, particularly those associated with gastrointestinal stromal tumors (GISTs). It has shown promise in both preclinical and clinical settings, particularly for patients with imatinib-resistant GISTs. This article explores the applications of this compound, detailing its efficacy, mechanisms of action, and potential combinations with other therapies.
Key Features
- Selectivity : this compound is over 150-fold more selective for mutant forms of KIT compared to the wild-type receptor .
- Combination Potential : When used alongside sunitinib, a type II KIT inhibitor, this compound can target a broader spectrum of mutations, enhancing therapeutic efficacy .
Efficacy in GISTs
This compound has been evaluated in several clinical trials focusing on patients with advanced GISTs:
- Phase 1/2 Studies : These studies demonstrated that this compound alone or in combination with sunitinib resulted in a median progression-free survival (PFS) of approximately 12 months for patients who had previously been heavily treated .
- Patient-Derived Xenograft Models : In preclinical studies using patient-derived xenograft models, this compound exhibited significant antitumor activity by reducing tumor proliferation and inhibiting MAPK pathway activation .
Case Study Insights
- Single-Agent Efficacy : In a cohort treated with this compound monotherapy, patients experienced varying degrees of clinical benefit, with some achieving complete responses .
- Combination Therapy : The combination of this compound and sunitinib showed enhanced efficacy, leading to higher clinical benefit rates compared to either drug alone. For instance, patients receiving the combination therapy had an 80% clinical benefit rate .
Pharmacodynamics and Safety Profile
This compound has shown a favorable safety profile across various studies. No dose-limiting toxicities were reported during trials, indicating its potential for long-term use in managing resistant GISTs. The pharmacodynamic analysis revealed significant reductions in markers associated with tumor growth following treatment .
Summary of Clinical Findings
Study Type | Treatment | Median PFS | Clinical Benefit Rate |
---|---|---|---|
Monotherapy | This compound | 1.74 months (500 mg) / 5.75 months (1000 mg) | 14% (500 mg) / 50% (1000 mg) |
Combination | This compound + Sunitinib | 12 months | 80% |
属性
IUPAC 名称 |
Unknown |
---|---|
SMILES |
Unknown |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PLX9486; PLX-9486; PLX 9486. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。